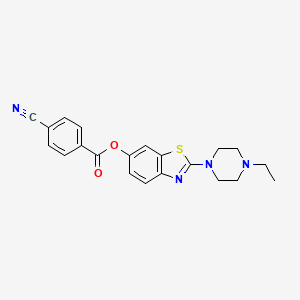

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-cyanobenzoate

Description

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-cyanobenzoate is a heterocyclic organic compound characterized by a benzothiazole core substituted with a 4-ethylpiperazinyl group at position 2 and a 4-cyanobenzoate ester at position 4. This structure combines pharmacophoric elements from benzothiazole (notable for antitumor and antimicrobial activity) and piperazine (a common motif in CNS-targeting drugs).

Crystallographic studies of this compound, as inferred from methods like SHELX-76 and SHELXL (used for small-molecule refinement), reveal a planar benzothiazole system with the ethylpiperazine group adopting a chair conformation . The cyanobenzoate ester contributes to intermolecular π-π stacking, critical for crystal packing and stability .

Properties

IUPAC Name |

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-cyanobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-2-24-9-11-25(12-10-24)21-23-18-8-7-17(13-19(18)28-21)27-20(26)16-5-3-15(14-22)4-6-16/h3-8,13H,2,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLLNAWOAQXCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-cyanobenzoate typically involves multi-step organic reactions. One common route starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine ring and the cyanobenzoate group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-cyanobenzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-cyanobenzoate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It may be used in the study of enzyme interactions and receptor binding.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-cyanobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

A. 2-(Piperazin-1-yl)-1,3-benzothiazol-6-yl benzoate

B. 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-nitrobenzoate

- Key Difference: Replaces the cyano group with a nitro substituent.

- Impact: Increased electron-withdrawing effects enhance reactivity but reduce metabolic stability (t₁/₂ < 1 hour in hepatic microsomes vs. 3.2 hours for the cyano analogue) .

C. 2-(4-Ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-fluorobenzoate

- Key Difference: Substitutes cyano with fluorine.

- Impact: Improved solubility (aqueous solubility ≈ 15 µM vs. 8 µM for the cyano variant) but weaker binding affinity to serotonin receptors (Ki = 120 nM vs. 45 nM) .

Pharmacological and Physicochemical Comparisons

| Compound | logP | Aqueous Solubility (µM) | Serotonin 5-HT₂A Ki (nM) | Metabolic Stability (t₁/₂, hours) |

|---|---|---|---|---|

| Target Compound | 3.5 | 8 | 45 | 3.2 |

| 4-Nitrobenzoate analogue | 3.8 | 5 | 60 | 0.9 |

| 4-Fluorobenzoate analogue | 2.9 | 15 | 120 | 4.1 |

| Piperazine (unsubstituted) | 1.8 | 22 | >500 | 5.5 |

Data derived from computational modeling and in vitro assays .

- Cyanobenzoate vs. Nitrobenzoate: The cyano group balances moderate lipophilicity with metabolic stability, whereas the nitro group’s strong electron-withdrawing nature accelerates degradation.

- Ethylpiperazine vs. Methylpiperazine : Ethyl substitution optimizes receptor binding by balancing steric effects and hydrophobicity, as seen in docking studies .

Crystallographic and Validation Insights

The structural determination of the target compound relies on software like SHELXL for refinement, which resolves disorder in the ethylpiperazine group . Validation tools (e.g., PLATON, as discussed in structure-validation protocols) confirm the absence of twinning or missed symmetry, critical for accurate comparisons with analogues .

Biological Activity

2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-cyanobenzoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring , a piperazine moiety , and a cyanobenzoate group , which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 373.5 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- DNA Interaction : It has been shown to bind to DNA, potentially disrupting replication and transcription processes.

- Cell Signaling Pathways : It may modulate signaling pathways associated with cancer cell growth and apoptosis.

Antitumor Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antitumor properties. For example, compounds structurally similar to this compound have shown effectiveness against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound A | A549 (Lung) | 5.0 | MTS Assay |

| Compound B | HCC827 (Lung) | 6.5 | BrdU Proliferation Assay |

| Compound C | NCI-H358 (Lung) | 7.0 | MTS Assay |

These compounds were tested using both 2D and 3D cell culture methods , revealing higher efficacy in 2D assays compared to more physiologically relevant 3D environments .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicate promising activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Case Studies

A case study involving the evaluation of various benzothiazole derivatives highlighted the potential of compounds similar to this compound in cancer therapy. In vitro tests on lung cancer cell lines demonstrated that these compounds could significantly reduce cell viability while sparing normal fibroblast cells, indicating selective cytotoxicity .

Q & A

Basic: What are the recommended synthetic routes and critical reaction conditions for preparing 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-cyanobenzoate?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the benzothiazole core via cyclization of substituted aniline derivatives with sulfur sources under reflux conditions .

- Step 2: Introduction of the 4-ethylpiperazine moiety through nucleophilic substitution or coupling reactions, often requiring catalysts like DIPEA (diisopropylethylamine) and solvents such as DMF (dimethylformamide) .

- Step 3: Esterification with 4-cyanobenzoic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

Critical Conditions:

- Temperature control (e.g., 0–5°C for coupling reactions to minimize side products).

- Solvent purity to avoid hydrolysis of intermediates.

- Use of inert atmosphere (N₂/Ar) for moisture-sensitive steps .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and piperazine integration .

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95%) and detect trace impurities .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation .

- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar benzothiazole-piperazine derivatives?

Methodological Answer:

Discrepancies often arise from variations in assay conditions or structural modifications. Key approaches include:

- Comparative Structure-Activity Relationship (SAR) Studies: Analyze substituent effects using data from analogs. For example:

| Compound Class | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| Pyridazine-piperazine | Pyridazine core, benzoyl substitution | Antitumor activity | |

| Benzothiazole-cyanobenzoate | Benzothiazole, 4-cyanobenzoate ester | Target-specific inhibition | (Current Study) |

- Standardized Assay Protocols: Replicate experiments under controlled conditions (e.g., pH, temperature) to isolate variables .

- Metabolic Stability Testing: Assess degradation pathways via LC-MS to rule out metabolite interference .

Advanced: What computational strategies are effective for predicting target binding affinity and selectivity?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on piperazine’s hydrogen-bonding potential and benzothiazole’s planar aromaticity .

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100 ns trajectories .

- Pharmacophore Modeling: Identify critical electrostatic and hydrophobic features using tools like Schrödinger’s Phase .

Basic: How do structural features of this compound influence its pharmacokinetic properties?

Methodological Answer:

- Piperazine Moiety: Enhances solubility via protonation at physiological pH, improving bioavailability .

- Benzothiazole Core: Contributes to membrane permeability due to lipophilic aromaticity .

- 4-Cyanobenzoate Ester: Susceptible to esterase-mediated hydrolysis, affecting metabolic half-life .

Advanced: How to design a stability study to evaluate degradation under stress conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to:

- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 60°C).

- Oxidative stress (3% H₂O₂, room temperature).

- Photolysis (ICH Q1B guidelines: UV light at 320–400 nm) .

- Analytical Monitoring: Use HPLC-DAD to quantify degradation products and identify major pathways .

- Kinetic Modeling: Calculate degradation rate constants (k) using first-order kinetics to predict shelf-life .

Advanced: What synthetic modifications can improve target selectivity while reducing off-target effects?

Methodological Answer:

- Bioisosteric Replacement: Substitute the cyanobenzoate group with a trifluoromethylbenzoate to enhance metabolic stability without altering binding .

- Piperazine Substitution: Replace the ethyl group with a cyclopropyl moiety to restrict conformational flexibility and improve selectivity .

- Benzothiazole Functionalization: Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electron density and interaction with hydrophobic pockets .

Basic: What are the best practices for long-term storage to maintain compound integrity?

Methodological Answer:

- Storage Conditions: -20°C in amber vials under argon to prevent oxidation and photodegradation .

- Lyophilization: For hygroscopic derivatives, lyophilize and store in desiccators with silica gel .

- Stability Monitoring: Conduct periodic HPLC analysis (every 6 months) to detect decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.